molecular formula C21H22O11 B191238 Flavanomarein CAS No. 577-38-8

Flavanomarein

Cat. No. B191238
CAS RN: 577-38-8
M. Wt: 450.4 g/mol
InChI Key: DGGOLFCPSUVVHX-RTHJTPBESA-N
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Description

Flavanomarein is a major natural compound of Coreopsis tinctoria Nutt with protective effects against diabetic nephropathy . It has good antioxidative, antidiabetic, antihypertensive, and anti-hyperlipidemic activities .


Synthesis Analysis

A one-pot facile route for the BiCl3/RuCl3-mediated synthesis of functionalized flavones, including Flavanomarein, has been described. This includes intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, and intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .


Molecular Structure Analysis

The molecular formula of Flavanomarein is C21H22O11 . The CAS number is 577-38-8 .


Chemical Reactions Analysis

Flavanomarein has been analyzed using high performance liquid chromatography coupled with photodiode array detection (HPLC-DAD) and ultra performance liquid chromatography coupled with electrospray ionization and quadrupole time-of-flight-mass spectrometry (UPLC-ESI-QTOF-MS) .


Physical And Chemical Properties Analysis

Flavanomarein is a solid substance . It has a molecular weight of 450.4 g/mol . It is soluble in DMSO .

Scientific Research Applications

  • Neuroprotective Effects : Flavanomarein exhibits protective properties against neuronal cell damage caused by oxidative stress. In a study involving PC12 cells and primary cortical neurons, flavanomarein significantly increased cell viability, reduced lactate dehydrogenase release, and improved mitochondrial functions. These effects suggest its potential as a compound against neurotoxicity induced by 6-hydroxydopamine (Le et al., 2019).

  • Impact on Epithelial-Mesenchymal Transition : Flavanomarein also shows efficacy against epithelial-mesenchymal transition in human proximal tubular epithelial cells under high glucose conditions. This indicates its potential in treating diabetic nephropathy, particularly through targeting spleen tyrosine kinase and modulating the Syk/TGF-β1/Smad signaling pathway (Zhang et al., 2020).

  • Metabolic Profiling : A study on the metabolism of flavanomarein in Coreopsis tinctoria Nutt. revealed its metabolites and pathways, including acetylation, hydroxylation, and glucuronidation. This systematic investigation provides insights into its bioavailability and biotransformation (Shi et al., 2022).

  • Cognitive Impairment and Brain Aging : Flavanomarein, as a major component of Coreopsis tinctoria buds extract, was found to improve learning, memory, and cognitive abilities in mice with brain aging induced by d-galactose. It also showed antioxidative effects in the brain (He et al., 2020).

  • Absorption and Metabolism in Humans and Rats : Research on the deglycosylation and absorption of flavanomarein showed that it can be transformed into aglycones in the gastrointestinal tract and absorbed in the form of glucuronide or sulfate conjugates. This study enhances the understanding of its functional components in vivo (Han et al., 2016).

  • Antioxidant Activity : Flavanomarein, isolated from Bidens tripartita L., exhibits significant radical scavenging activity. This points to its potential as a natural source of antioxidants for pharmaceutical or food industries (Wolniak et al., 2007).

  • Quantification Method : A High-Performance Liquid Chromatography (HPLC) method was established for determining flavanomarein in Coreopsis tinctoria, providing a stable and accurate approach for its analysis (Ru, 2015).

  • Pancreatic Cell Protection : Flavanomarein, among other Coreopsis tinctoria extracts, demonstrated protective effects on pancreatic MIN6 cells against injury induced by oxidative stress and cytokines. This suggests its role in inhibiting apoptosis and potentially managing diabetes-related complications (Dias et al., 2012).

properties

IUPAC Name

(2S)-2-(3,4-dihydroxyphenyl)-8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O11/c22-7-15-16(26)18(28)19(29)21(32-15)31-13-4-2-9-11(24)6-14(30-20(9)17(13)27)8-1-3-10(23)12(25)5-8/h1-5,14-16,18-19,21-23,25-29H,6-7H2/t14-,15+,16+,18-,19+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGOLFCPSUVVHX-RTHJTPBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70973292
Record name 2-(3,4-Dihydroxyphenyl)-8-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70973292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flavanomarein

CAS RN

577-38-8
Record name Flavanomarein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=577-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flavanomarein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-8-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70973292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(3,4-dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-2,3-dihydro-8-hydroxy-4H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.557
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
190
Citations
L Le, H Fu, Q Lv, X Bai, Y Zhao, J Xiang, B Jiang, K Hu… - Phytomedicine, 2019 - Elsevier
… We aimed to explore the effect of flavanomarein on a 6-… Additionally, flavanomarein markedly reduced the gene … Flavanomarein also elevated the gene expression of P85α, PKC…
Number of citations: 15 www.sciencedirect.com
N Zhang, J Kang, SS Liu, SM Gu, Z Song, F Li… - Scientific Reports, 2020 - nature.com
Flavanomarein (FM) is a major natural compound of Coreopsis tinctoria Nutt with protective effects against diabetic nephropathy (DN). In this study, we investigated the effects of FM on …
Number of citations: 9 www.nature.com
Y Shi, Q Tang, H Xing, X Zheng, K Cao… - Journal of …, 2022 - Wiley Online Library
… of flavanomarein metabolites and metabolic pathways is significant to clarify its effectiveness. This study systematically studied the metabolites of flavanomarein … law of flavanomarein in …
H Han, Z Ma, W Wang, M Xu, S Zhou, L Li… - Journal of functional …, 2016 - Elsevier
Marein, flavanomarein and taxifolin-7-O-β-D-glucopyranoside (TDG) are functional compounds in capitula of Coreopsis tinctoria (CCT). This study demonstrated the above glycosides …
Number of citations: 7 www.sciencedirect.com
Z RAN, Y GUO, L WANG, Y ZHANG… - Chinese Journal of …, 2019 - pesquisa.bvsalud.org
… The effects of mass concentration of flavanomarein,administration time,sodium-glucose … transport of flavanomarein were investigated. The concentration of flavanomarein was …
Number of citations: 1 pesquisa.bvsalud.org
L Luo, YS Zhang, XY Liu, SZ Wang, ZM Li… - Zhongguo Zhong yao …, 2021 - europepmc.org
… The K_a of chlorogenic acid, flavanomarein, quercetagetin-7-O-β-D-glucoside, isookanin and 3, 5-dicaffeoylquinic acid increased with increasing of concentration of total flavonoids (P< …
Number of citations: 1 europepmc.org
MN Rodin, DO Bokov, TY Kovaleva… - … & ESSENTIAL OILS …, 2021 - nveo.org
… Antioxidant properties may be performed by three flavonoids: flavanomarein, cynaroside, and … tripartita herb, and flavanomarein is dominating flavonoid containing in the B. tripartita …
Number of citations: 7 www.nveo.org
T Dias, B Liu, P Jones, PJ Houghton… - Journal of …, 2012 - Elsevier
… Additionally, although our studies clearly identify marein and flavanomarein as active principles of Coreopsis tinctoria extracts, they also suggest that other flavonoids present in the …
Number of citations: 69 www.sciencedirect.com
T Long, Y Xu, W Kong, WP Xiao… - Journal of …, 2022 - academic.oup.com
… In summary, information of phenolic composition including four flavonoids (flavanomarein, … tinctoria, and flavanomarein is a characteristic flavonoid of C. tinctoria. The contents of …
Number of citations: 4 academic.oup.com
M Wolniak, M Tomczykowa, M Tomczyk… - Acta Poloniae …, 2007 - researchgate.net
… One of them (flavanomarein) is rather rare in the plant kingdom and its radical scavenging … Flavanomarein dominates in flowers and cynaroside in green parts of this plant. The content …
Number of citations: 85 www.researchgate.net

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